

# Spectroscopic and Structural Elucidation of 1-Propionylpiperidine-3-carboxylic acid: A Technical Guide

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## Compound of Interest

**Compound Name:** 1-Propionylpiperidine-3-carboxylic acid

**Cat. No.:** B1284664

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **1-Propionylpiperidine-3-carboxylic acid**, a key heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous structures and established spectroscopic principles. Detailed, generalized experimental protocols for obtaining such data are also provided to aid researchers in their laboratory work.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Propionylpiperidine-3-carboxylic acid**. These predictions are derived from known data for similar piperidine derivatives, carboxylic acids, and amides, offering a reliable reference for spectral analysis.

### Table 1: Predicted $^1\text{H}$ NMR Data (500 MHz, DMSO- $\text{d}_6$ )

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Notes
COOH	12.0 - 13.0	br s	1H	Chemical shift is concentration and temperature dependent; exchangeable with D <sub>2</sub> O.
H <sub>2</sub> ax, H <sub>6</sub> ax	3.8 - 4.1	m	2H	Deshielded due to the adjacent propionyl group.
H <sub>2</sub> eq, H <sub>6</sub> eq	2.8 - 3.2	m	2H	Shielded relative to their axial counterparts.
H <sub>3</sub>	2.4 - 2.7	m	1H	Methine proton adjacent to the carboxylic acid.
CH <sub>2</sub> (propionyl)	2.2 - 2.4	q	2H	Quartet due to coupling with the methyl protons.
H <sub>4</sub> , H <sub>5</sub>	1.4 - 1.9	m	4H	Methylene protons of the piperidine ring.
CH <sub>3</sub> (propionyl)	0.9 - 1.1	t	3H	Triplet due to coupling with the methylene protons.

**Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, DMSO-d<sub>6</sub>)**

Carbon	Chemical Shift ( $\delta$ , ppm)	Notes
COOH	174 - 176	Carboxylic acid carbonyl.
C=O (propionyl)	171 - 173	Amide carbonyl.
C2, C6	45 - 50	Piperidine ring carbons adjacent to nitrogen.
C3	38 - 42	Piperidine ring carbon attached to the carboxylic acid.
CH <sub>2</sub> (propionyl)	27 - 31	Methylene carbon of the propionyl group.
C4, C5	23 - 28	Piperidine ring carbons.
CH <sub>3</sub> (propionyl)	9 - 12	Methyl carbon of the propionyl group.

**Table 3: Predicted Infrared (IR) Spectroscopy Data**

Functional Group	Characteristic Absorption ( $\text{cm}^{-1}$ )	Intensity	Notes
O-H (Carboxylic Acid)	2500 - 3300	Broad	Very broad due to hydrogen bonding. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
C-H (Aliphatic)	2850 - 2960	Medium-Strong	Stretching vibrations of CH <sub>2</sub> , and CH <sub>3</sub> groups.
C=O (Carboxylic Acid)	1700 - 1725	Strong	Carbonyl stretch. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
C=O (Amide)	1630 - 1660	Strong	Amide I band.
C-N (Amide)	1200 - 1300	Medium	Amide III band.
C-O (Carboxylic Acid)	1210 - 1320	Medium-Strong	Stretching vibration. <a href="#">[2]</a>
O-H (Carboxylic Acid)	900 - 960	Broad	Out-of-plane bend. <a href="#">[2]</a>

**Table 4: Predicted Mass Spectrometry (MS) Data**

m/z	Ion	Notes
185	$[M]^+$	Molecular ion peak.
140	$[M - COOH]^+$	Loss of the carboxylic acid group. <sup>[4]</sup>
128	$[M - C_3H_5O]^+$	Alpha-cleavage with loss of the propionyl group.
112	$[M - COOH - C_2H_4]^+$	Subsequent loss of ethylene from the piperidine ring.
84	$[C_5H_{10}N]^+$	Piperidine ring fragment after loss of propionyl and carboxyl groups.
57	$[C_3H_5O]^+$	Propionyl cation.

## Experimental Protocols

The following are detailed, generalized methodologies for acquiring high-quality spectroscopic data for **1-Propionylpiperidine-3-carboxylic acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh approximately 5-10 mg of **1-Propionylpiperidine-3-carboxylic acid**.
  - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O). DMSO-d<sub>6</sub> is often preferred for observing the exchangeable proton of the carboxylic acid.<sup>[5]</sup>
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
  - Transfer the solution to a 5 mm NMR tube.

- <sup>1</sup>H NMR Acquisition:
  - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
  - Pulse Program: Standard single-pulse experiment ( zg30 ).
  - Spectral Width: 0-14 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 16-64 scans, depending on sample concentration.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: Standard proton-decoupled experiment ( zgpg30 ).
  - Spectral Width: 0-200 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024-4096 scans, due to the lower natural abundance of <sup>13</sup>C.[6]

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.
  - Solid Sample (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
  - Liquid/Solution Sample: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr), or a solution can be prepared in a suitable solvent (e.g., CCl<sub>4</sub>) and placed in a liquid cell.[7]

- Data Acquisition:
  - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.[8][9]
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
  - A background spectrum of the empty sample holder (or pure solvent) should be collected and subtracted from the sample spectrum.

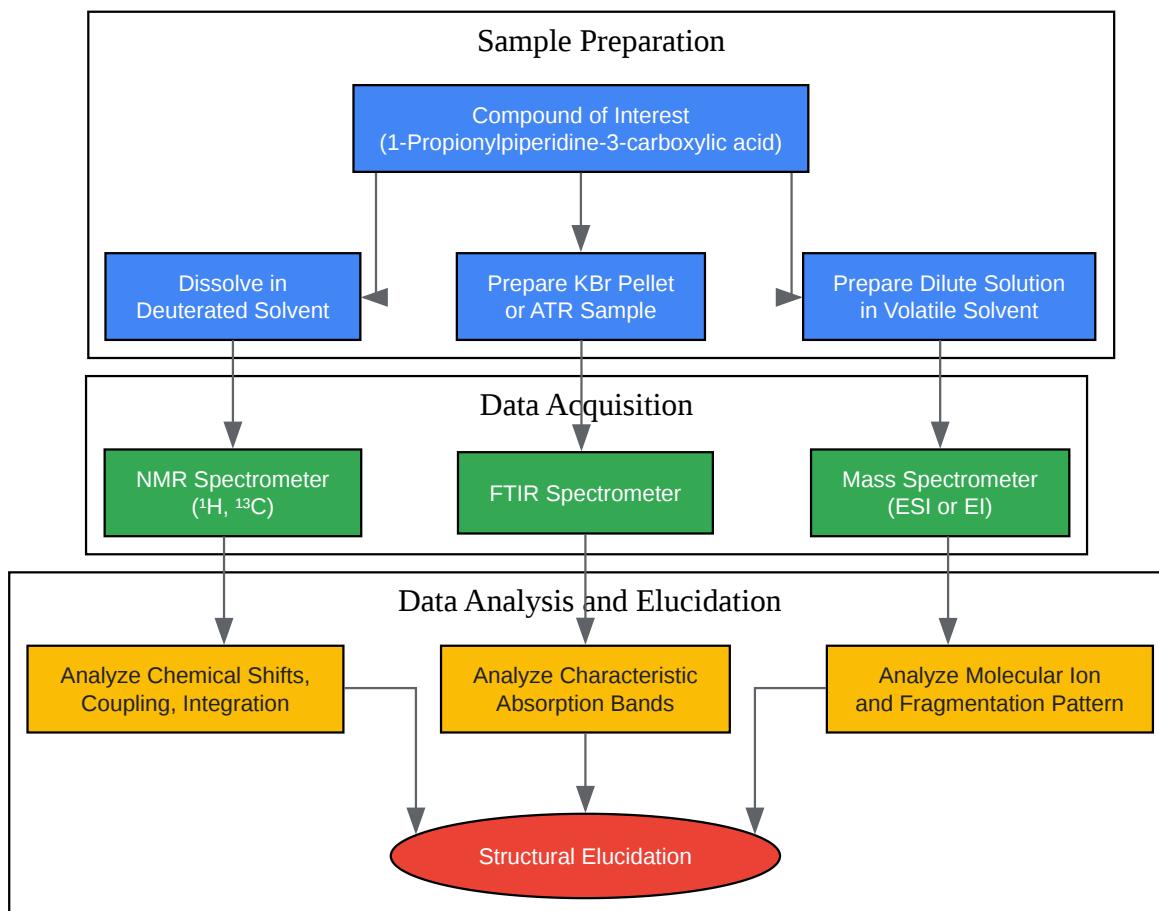
## Mass Spectrometry (MS)

- Sample Preparation:
  - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.[10]
- Data Acquisition:
  - Mass Spectrometer: A variety of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Electron Ionization (EI) sources coupled with a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.[11][12]
  - Ionization Mode: Positive or negative ion mode can be selected depending on the analyte's properties. For a carboxylic acid, both modes can be informative.
  - Mass Range: Scan a wide mass range (e.g.,  $m/z$  50-500) to detect the molecular ion and fragment ions.
  - Fragmentation: For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

## Visualizations

## Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and structural elucidation of a chemical compound like **1-Propionylpiperidine-3-carboxylic acid**.



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Caption: General workflow for spectroscopic analysis.

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